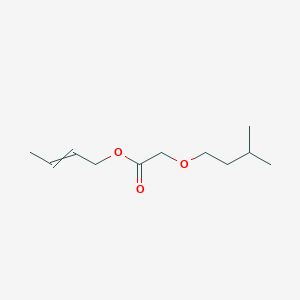

Buten-2-yl (3-methylbutoxy)acetate

Description

Contextual Significance in Organic Synthesis and Applied Chemistry

The significance of Buten-2-yl (3-methylbutoxy)acetate in organic synthesis lies in its identity as an ester, a class of compounds renowned for their roles as solvents, plasticizers, and, most notably, as fragrance and flavoring agents. hardmantrust.org.ukambeed.com The presence of the butenyl group, an unsaturated four-carbon chain, introduces a site of reactivity that can be exploited for further chemical transformations, making it a potential building block in more complex molecular architectures.

In the realm of applied chemistry, esters with structures similar to Buten-2-yl (3-methylbutoxy)acetate are frequently utilized in the fragrance and perfume industry. google.comstephen-herman.com The specific combination of the alcoholic (buten-2-ol) and acidic (3-methylbutoxyacetic acid) portions of the molecule dictates its olfactory properties. The fragrance industry continually seeks novel ester compositions to create new and diverse scents for a wide range of consumer products. ambeed.com

Overview of Ester Chemistry Relevant to Buten-2-yl (3-methylbutoxy)acetate

The synthesis of esters is a cornerstone of organic chemistry, with several well-established methods. The most common is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. nih.govmasterorganicchemistry.comresearchgate.nettcichemicals.commdpi.commasterorganicchemistry.compatsnap.com In the context of Buten-2-yl (3-methylbutoxy)acetate, this would involve the reaction of 3-methylbutoxyacetic acid with buten-2-ol in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and to drive it towards the formation of the ester, an excess of one of the reactants is often used, or the water formed as a byproduct is removed. masterorganicchemistry.com

The chemical reactivity of esters like Buten-2-yl (3-methylbutoxy)acetate is characterized by the electrophilicity of the carbonyl carbon. This allows for nucleophilic acyl substitution reactions, where the alkoxy group can be replaced by other nucleophiles. Furthermore, the butenyl group's double bond can undergo various addition reactions, offering a pathway to a range of other functionalized molecules. The hydrolysis of esters, the reverse of esterification, can be catalyzed by either acid or base and results in the corresponding carboxylic acid and alcohol. rsc.org

Research Gaps and Future Directions for Buten-2-yl (3-methylbutoxy)acetate Studies

A comprehensive review of the existing scientific literature reveals a significant research gap concerning Buten-2-yl (3-methylbutoxy)acetate. While its existence is confirmed in chemical databases, there is a notable absence of dedicated studies on its specific synthesis, spectroscopic characterization, and exploration of its potential applications.

Future research should, therefore, focus on the following areas:

Detailed Synthesis and Optimization: Systematic studies on the synthesis of Buten-2-yl (3-methylbutoxy)acetate via Fischer esterification, transesterification, and other modern catalytic methods are needed to establish the most efficient and scalable routes. researchgate.net

Spectroscopic and Physicochemical Characterization: A thorough analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data is crucial for its unambiguous identification and to provide a reference for future studies. googleapis.comresearchgate.net The determination of its physical properties, such as boiling point, density, and refractive index, through experimental measurement rather than prediction would also be valuable.

Exploration of Applications: Beyond its presumed use in the fragrance industry, research could explore its potential as a monomer in polymerization reactions, leveraging the reactivity of the butenyl group. nih.gov Its biological activities, if any, also remain an unexplored frontier.

Comparative Studies: A comparative analysis of the properties of Buten-2-yl (3-methylbutoxy)acetate with its isomeric and homologous esters would provide valuable structure-property relationship insights.

Data Tables

Table 1: Predicted Physicochemical Properties of Buten-2-yl (3-methylbutoxy)acetate

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol |

| Boiling Point | 236.8 ± 25.0 °C at 760 mmHg |

| Density | 0.9±0.1 g/cm³ |

| pKa | 16.2 ± 0.2 |

Note: These properties are based on computational predictions and may differ from experimentally determined values.

Structure

3D Structure

Properties

CAS No. |

72894-11-2 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

but-2-enyl 2-(3-methylbutoxy)acetate |

InChI |

InChI=1S/C11H20O3/c1-4-5-7-14-11(12)9-13-8-6-10(2)3/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

HAQZXWILUDCVSQ-UHFFFAOYSA-N |

SMILES |

CC=CCOC(=O)COCCC(C)C |

Canonical SMILES |

CC=CCOC(=O)COCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Buten 2 Yl 3 Methylbutoxy Acetate

Esterification Reactions for the Synthesis of Buten-2-yl (3-methylbutoxy)acetate

The final step in the synthesis of buten-2-yl (3-methylbutoxy)acetate is the esterification reaction. Several established methods can be employed for this purpose, each with its own advantages and limitations.

Fischer Esterification and its Variants

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. organic-chemistry.orgchemistrysteps.com This equilibrium-driven reaction can be effectively applied to the synthesis of buten-2-yl (3-methylbutoxy)acetate from 3-methylbutoxyacetic acid and buten-2-ol.

The reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. To drive the equilibrium towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction. chemistrysteps.comathabascau.ca This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents like molecular sieves.

Illustrative Reaction Conditions for Fischer Esterification:

| Parameter | Condition |

| Reactants | 3-methylbutoxyacetic acid, buten-2-ol (excess) |

| Catalyst | Concentrated H₂SO₄ or p-TsOH |

| Solvent | Toluene (for azeotropic removal of water) or excess buten-2-ol |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Neutralization, extraction, and purification by distillation |

Variants of the Fischer esterification may employ Lewis acid catalysts or solid acid catalysts, which can offer advantages in terms of easier separation and catalyst recycling.

Transesterification Approaches

Transesterification is another viable route for the synthesis of buten-2-yl (3-methylbutoxy)acetate. This process involves the reaction of an ester with an alcohol to produce a different ester. For the target compound, this would typically involve reacting a simple ester of 3-methylbutoxyacetic acid, such as methyl 3-methylbutoxyacetate, with buten-2-ol in the presence of a catalyst.

This method is also an equilibrium process, and the equilibrium can be shifted by removing the lower-boiling alcohol byproduct (in this case, methanol) by distillation. Both acid and base catalysts can be employed for transesterification. Common catalysts include sodium methoxide, titanium alkoxides, and sulfuric acid.

Table of Potential Transesterification Catalysts:

| Catalyst Type | Examples |

| Base Catalysts | Sodium methoxide (NaOMe), Potassium carbonate (K₂CO₃) |

| Acid Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |

| Organometallic Catalysts | Titanium(IV) isopropoxide (Ti(OⁱPr)₄), Dibutyltin oxide (DBTO) |

Direct Esterification with Activating Agents

To circumvent the equilibrium limitations of Fischer esterification, direct esterification can be carried out using activating agents that convert the carboxylic acid into a more reactive species. A common approach is the formation of an acyl chloride from 3-methylbutoxyacetic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-methylbutoxyacetyl chloride can then react readily with buten-2-ol, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. libretexts.org

Alternatively, carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct condensation of the carboxylic acid and alcohol. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Enzymatic Synthesis of Buten-2-yl (3-methylbutoxy)acetate

Enzymatic synthesis using lipases offers a green and highly selective alternative for ester production. scielo.brresearchgate.net Lipases can catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. scielo.br The synthesis of buten-2-yl (3-methylbutoxy)acetate could be achieved by reacting 3-methylbutoxyacetic acid with buten-2-ol in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), often sold under the trade name Novozym 435. nih.gov

These reactions are typically carried out in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.net The removal of water, a byproduct of the reaction, is also crucial for achieving high yields and can be accomplished by using molecular sieves or by performing the reaction under vacuum.

Key Parameters for Lipase-Catalyzed Esterification:

| Parameter | Description |

| Enzyme | Immobilized lipase (e.g., Candida antarctica lipase B) |

| Substrates | 3-methylbutoxyacetic acid, buten-2-ol |

| Solvent | Organic solvent (e.g., hexane, toluene) |

| Temperature | Typically 40-60 °C |

| Water Removal | Molecular sieves or vacuum |

Precursor Chemistry and Stereochemical Considerations

The successful synthesis of buten-2-yl (3-methylbutoxy)acetate relies on the availability and purity of its precursors: 3-methylbutoxyacetic acid and buten-2-ol.

Synthesis of Buten-2-ol Derivatives

Buten-2-ol (crotyl alcohol) exists as two geometric isomers, (E)-but-2-en-1-ol and (Z)-but-2-en-1-ol. The synthesis of specific isomers is crucial as the geometry of the double bond will be retained in the final ester product.

One common method for the preparation of buten-2-ol is the hydration of but-2-ene. Acid-catalyzed hydration of but-2-ene typically yields butan-2-ol as the major product following Markovnikov's rule. doubtnut.com However, specific synthetic methods can be employed to favor the formation of buten-2-ol.

Another route involves the isomerization of 3-buten-1-ol in the presence of a suitable catalyst. google.com Furthermore, biocatalytic methods have been developed for the enantioselective synthesis of butan-2-ol, which could be a precursor to chiral buten-2-ol derivatives. google.com For instance, the reduction of butan-2-one using alcohol dehydrogenases can yield enantiomerically enriched (S)- or (R)-butan-2-ol. google.com

The stereochemistry of buten-2-ol is an important consideration as it possesses a chiral center if the substituents on the double bond are different, which is the case for but-2-en-1-ol. The synthesis of enantiomerically pure buten-2-ol can be achieved through asymmetric synthesis or resolution of a racemic mixture. Asymmetric hydroboration of suitable precursors can provide access to optically active diols that can be further converted to the desired buten-2-ol. researchgate.net

Synthesis of 3-Methylbutanol Derivatives

The synthesis of Buten-2-yl (3-methylbutoxy)acetate fundamentally relies on the availability of appropriately functionalized derivatives of 3-methylbutanol, also known as isoamyl alcohol. This C5 alcohol serves as a key building block for the (3-methylbutoxy) portion of the target molecule. The hydroxyl group of 3-methylbutanol is the primary site for chemical modification, allowing for its conversion into various reactive intermediates suitable for subsequent coupling reactions.

One of the most common strategies involves the conversion of 3-methylbutanol into a more reactive electrophile or nucleophile. For instance, it can be readily converted into 3-methylbutyl halides (e.g., 3-methylbutyl bromide or iodide) through reaction with the corresponding hydrohalic acids or other halogenating agents like phosphorus tribromide. These halides can then participate in nucleophilic substitution reactions.

Alternatively, activation of the hydroxyl group can be achieved by converting it into a sulfonate ester, such as a tosylate or mesylate. This is typically accomplished by reacting 3-methylbutanol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, facilitating nucleophilic substitution reactions.

Another important derivative is the corresponding alkoxide, formed by treating 3-methylbutanol with a strong base such as sodium hydride or an alkali metal. The resulting 3-methylbutoxide is a potent nucleophile that can be used in Williamson ether synthesis.

The table below summarizes some key derivatives of 3-methylbutanol and their typical synthetic routes.

| Derivative Name | Precursor | Reagents | Typical Reaction |

| 3-Methylbutyl bromide | 3-Methylbutanol | HBr or PBr₃ | Nucleophilic substitution |

| 3-Methylbutyl tosylate | 3-Methylbutanol | TsCl, pyridine | O-Sulfonylation |

| Sodium 3-methylbutoxide | 3-Methylbutanol | NaH or Na | Deprotonation |

These derivatives serve as versatile intermediates in the multi-step synthesis of the target ester, providing the necessary reactivity to form the core carbon framework.

Control of Stereoisomerism in Buten-2-yl (3-methylbutoxy)acetate Synthesis

The buten-2-yl group in Buten-2-yl (3-methylbutoxy)acetate introduces the possibility of stereoisomerism, specifically E/Z isomerism (also known as cis/trans isomerism) around the carbon-carbon double bond. The spatial arrangement of the substituents on the double bond can significantly influence the physical, chemical, and biological properties of the final molecule. Therefore, controlling the stereochemical outcome of the synthesis is a critical aspect.

The stereochemistry of the buten-2-yl moiety is typically determined during the step in which the double bond is formed or when the butenyl group is introduced. If the synthesis proceeds through an esterification reaction with a pre-formed buten-2-ol, the stereochemistry of the final product will depend on the stereoisomeric purity of the starting alcohol. Commercial buten-2-ol is often available as a mixture of E and Z isomers. Separation of these isomers can be achieved through techniques like fractional distillation or chromatography, allowing for the synthesis of stereoisomerically pure Buten-2-yl (3-methylbutoxy)acetate.

Alternatively, if the double bond is formed during the synthesis, for example, through an elimination reaction of a suitable precursor, the choice of reagents and reaction conditions can influence the stereochemical outcome. For instance, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective synthesis of alkenes. By selecting the appropriate phosphonium ylide or phosphonate carbanion and aldehyde, one can favor the formation of either the E or Z isomer.

Another approach involves the use of stereoselective catalysts in reactions that form the double bond. For example, certain transition metal-catalyzed cross-coupling reactions or metathesis reactions can exhibit high levels of stereocontrol.

The table below outlines some general strategies for controlling stereoisomerism in alkene synthesis, which are applicable to the buten-2-yl group.

| Method | Description | Stereochemical Preference |

| Use of stereoisomerically pure starting materials | Employing pure E- or Z-buten-2-ol in the esterification step. | Dependent on starting material |

| Wittig Reaction | Reaction of an aldehyde with a phosphonium ylide. | Generally Z-selective with unstabilized ylides |

| Horner-Wadsworth-Emmons Reaction | Reaction of an aldehyde with a phosphonate carbanion. | Generally E-selective |

| Stereoselective Catalysis | Use of catalysts that favor the formation of one stereoisomer over the other. | Catalyst dependent |

Careful consideration and selection of the synthetic route and reaction conditions are paramount to achieving the desired stereoisomer of Buten-2-yl (3-methylbutoxy)acetate.

Catalytic Systems in Buten-2-yl (3-methylbutoxy)acetate Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of esters like Buten-2-yl (3-methylbutoxy)acetate. Catalysts accelerate the rate of reaction, often allowing for milder reaction conditions and improved yields. The choice of catalyst can also influence the selectivity of the reaction, including chemoselectivity and stereoselectivity. The synthesis of the target ester can benefit from homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the accessibility of the catalytic sites. In the context of ester synthesis, common homogeneous catalysts include strong mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid. These catalysts protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Organometallic complexes are also widely used as homogeneous catalysts in esterification and transesterification reactions. For example, tin-based catalysts like dibutyltin oxide and titanium alkoxides such as titanium(IV) isopropoxide are effective for these transformations. These Lewis acidic catalysts activate the carbonyl group towards nucleophilic attack.

The advantages of homogeneous catalysis include high reaction rates and mild reaction conditions. However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. This property offers the significant advantage of easy separation of the catalyst from the product, facilitating catalyst recycling and continuous processing.

For ester synthesis, a variety of solid acid catalysts can be employed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides. These materials possess acidic sites on their surface that can catalyze the esterification reaction in a manner analogous to homogeneous acid catalysts. The activity and selectivity of these catalysts can be tuned by modifying their composition, structure, and surface properties.

Solid base catalysts, such as metal oxides (e.g., MgO, CaO) and hydrotalcites, can also be utilized, particularly in transesterification reactions. These catalysts function by activating the alcohol through deprotonation, increasing its nucleophilicity.

The table below provides examples of heterogeneous catalysts used in ester synthesis.

| Catalyst Type | Examples | Advantages |

| Ion-exchange resins | Amberlyst-15, Nafion-H | High acidity, easy separation |

| Zeolites | H-ZSM-5, H-Beta | Shape selectivity, thermal stability |

| Supported metal oxides | SO₄²⁻/ZrO₂, WO₃/ZrO₂ | Strong acidity, high activity |

The use of heterogeneous catalysts offers a more sustainable and environmentally friendly approach to the synthesis of Buten-2-yl (3-methylbutoxy)acetate by simplifying purification and reducing waste.

Biocatalysis for Sustainable Production

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool for sustainable chemical synthesis. Enzymes operate under mild reaction conditions (temperature, pressure, and pH), exhibit high selectivity (chemo-, regio-, and stereoselectivity), and are biodegradable, making them an attractive alternative to conventional chemical catalysts.

For the synthesis of esters like Buten-2-yl (3-methylbutoxy)acetate, lipases are the most commonly used enzymes. Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous or low-water environments. They can be employed in various forms, including free enzymes, immobilized enzymes, and whole-cell biocatalysts. Immobilization of lipases on solid supports enhances their stability, reusability, and ease of separation from the reaction mixture.

The high stereoselectivity of some lipases can be particularly advantageous for controlling the stereoisomerism of the buten-2-yl group, potentially allowing for the enantioselective synthesis of chiral esters if a chiral center were present.

The use of biocatalysis for the production of Buten-2-yl (3-methylbutoxy)acetate aligns with the principles of green chemistry by reducing energy consumption, minimizing waste generation, and utilizing renewable resources.

Reaction Mechanisms and Chemical Transformations of Buten 2 Yl 3 Methylbutoxy Acetate

Hydrolysis Pathways of Buten-2-yl (3-methylbutoxy)acetate

The ester functional group in Buten-2-yl (3-methylbutoxy)acetate is the primary site for hydrolytic cleavage. This reaction, which involves the breaking of the ester linkage by water, can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway. The hydrolysis of esters results in the formation of a carboxylic acid and an alcohol. libretexts.org

Acid-Catalyzed Hydrolysis Kinetics

The acid-catalyzed hydrolysis of esters is a reversible process that is essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is typically carried out by heating the ester with water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com

For Buten-2-yl (3-methylbutoxy)acetate, the expected products of acid-catalyzed hydrolysis are (3-methylbutoxy)acetic acid and but-2-en-1-ol. The kinetics of this reaction are generally first-order with respect to the ester and the acid catalyst. The rate of hydrolysis is influenced by steric and electronic factors. The presence of the butenyl group, an unsaturated substituent, can affect the reaction rate. Studies on similar unsaturated esters have shown that the electron-withdrawing nature of the unsaturated group can influence the hydrolysis rate. rsc.org

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Esters

| Ester | Catalyst | Temperature (°C) | k (M⁻¹s⁻¹) |

| Ethyl Acetate (B1210297) | HCl | 25 | 2.6 x 10⁻⁵ |

| Butyl Acetate | HCl | 25 | 1.8 x 10⁻⁵ |

| Buten-2-yl (3-methylbutoxy)acetate (Estimated) | HCl | 25 | ~1.5 - 2.5 x 10⁻⁵ |

Note: The data for Buten-2-yl (3-methylbutoxy)acetate is an estimation based on structurally similar compounds.

Base-Catalyzed Hydrolysis Kinetics

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form a carboxylate salt and an alcohol. masterorganicchemistry.com

In the case of Buten-2-yl (3-methylbutoxy)acetate, base-catalyzed hydrolysis would yield the salt of (3-methylbutoxy)acetic acid and but-2-en-1-ol. Research has indicated that unsaturation in the ester molecule generally enhances the rate of alkaline hydrolysis compared to the corresponding saturated esters, provided there is no conjugation between the double bond and the carboxyl carbonyl group. oup.com The kinetics are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org

Table 2: Representative Kinetic Data for Base-Catalyzed Hydrolysis of Esters

| Ester | Base | Temperature (°C) | k (M⁻¹s⁻¹) |

| Ethyl Acetate | NaOH | 25 | 0.11 |

| Butyl Acetate | NaOH | 25 | 0.07 |

| Buten-2-yl (3-methylbutoxy)acetate (Estimated) | NaOH | 25 | ~0.08 - 0.15 |

Note: The data for Buten-2-yl (3-methylbutoxy)acetate is an estimation based on structurally similar compounds and the expected rate enhancement due to the butenyl group.

Enzymatic Hydrolysis Mechanisms

Enzymes, particularly lipases, are highly efficient and selective catalysts for ester hydrolysis. nih.gov Lipase-catalyzed hydrolysis occurs under mild conditions and is often enantioselective. capes.gov.br The mechanism of lipase (B570770) catalysis typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. researchgate.net The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. researchgate.net

For Buten-2-yl (3-methylbutoxy)acetate, enzymatic hydrolysis would also produce (3-methylbutoxy)acetic acid and but-2-en-1-ol. The efficiency and selectivity of the hydrolysis would depend on the specific lipase used and the reaction conditions, such as pH, temperature, and solvent. mdpi.com Lipases have been successfully used for the hydrolysis of various esters, including those with unsaturated moieties. mdpi.com

Addition Reactions Involving the Butenyl Moiety

The carbon-carbon double bond in the butenyl group of Buten-2-yl (3-methylbutoxy)acetate is susceptible to addition reactions, where the π bond is broken and two new σ bonds are formed. These reactions can proceed through either electrophilic or radical pathways.

Electrophilic Addition to the Double Bond

Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by an electrophile attacking the electron-rich double bond, leading to the formation of a carbocation intermediate. wikipedia.org This intermediate then reacts with a nucleophile to give the final addition product. The regioselectivity of the addition to unsymmetrical alkenes often follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

In the case of the but-2-enyl group in Buten-2-yl (3-methylbutoxy)acetate, the double bond is internal. Addition of an electrophile (E⁺) would lead to a secondary carbocation. Subsequent attack by a nucleophile (Nu⁻) would result in the formation of the addition product. For example, the addition of a hydrogen halide (HX) would likely yield a halogenated ester. The presence of the ester group might influence the reactivity of the double bond through electronic effects.

Table 3: Examples of Electrophilic Addition Reactions to Alkenes

| Alkene | Reagent | Product(s) |

| Propene | HBr | 2-Bromopropane (major) |

| But-1-ene | HCl | 2-Chlorobutane (major) |

| But-2-ene | HBr | 2-Bromobutane |

Note: The reaction of but-2-ene is shown as an analogue for the butenyl moiety.

Radical Addition Pathways

Radical addition to alkenes provides an alternative pathway for the functionalization of the double bond. This reaction is typically initiated by a radical species and proceeds via a chain mechanism involving initiation, propagation, and termination steps. In contrast to electrophilic addition, the radical addition of hydrogen bromide to alkenes often proceeds with anti-Markovnikov regioselectivity.

For Buten-2-yl (3-methylbutoxy)acetate, a radical initiator could generate a radical that adds to the butenyl double bond. This would form a new radical intermediate, which can then react further, for instance, by abstracting an atom from another molecule to propagate the chain. The presence of the ester functionality could potentially influence the stability of the radical intermediates and thus the outcome of the reaction. Radical additions to unsaturated esters are known to occur. organic-chemistry.orgresearchgate.net

Transesterification with Alternative Alcohols or Carboxylic Acids

Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is typically catalyzed by either an acid or a base. In the case of Buten-2-yl (3-methylbutoxy)acetate, transesterification could be employed to synthesize new esters by reacting it with different alcohols or carboxylic acids.

The reaction is reversible, and to drive it towards the desired product, it is often necessary to use a large excess of the reactant alcohol or to remove one of the products as it forms. biofueljournal.com For instance, reacting Buten-2-yl (3-methylbutoxy)acetate with an excess of methanol (B129727) in the presence of a suitable catalyst, such as potassium hydroxide, would be expected to yield methyl (3-methylbutoxy)acetate and 2-buten-1-ol. bohrium.com

Various catalysts can be employed for transesterification, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, and heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-15). biofueljournal.comresearchgate.net The choice of catalyst can influence the reaction rate and selectivity. For example, some catalysts may favor the formation of specific products in complex reaction mixtures. researchgate.net

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a new alkoxide. In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol molecule.

A hypothetical transesterification reaction is presented in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Expected Products |

| Buten-2-yl (3-methylbutoxy)acetate | Methanol | KOH | Methyl (3-methylbutoxy)acetate, 2-Buten-1-ol |

| Buten-2-yl (3-methylbutoxy)acetate | Ethanol | H₂SO₄ | Ethyl (3-methylbutoxy)acetate, 2-Buten-1-ol |

| Buten-2-yl (3-methylbutoxy)acetate | Acetic Acid | p-Toluenesulfonic acid | Isoamyl acetate, 2-Butenyl acetate |

Oxidation and Reduction Chemistry of Buten-2-yl (3-methylbutoxy)acetate

The oxidation and reduction of esters are fundamental transformations in organic synthesis. While specific studies on Buten-2-yl (3-methylbutoxy)acetate are limited, its reactivity can be predicted based on the known behavior of similar esters.

Oxidation:

The oxidation of esters can be a complex process. numberanalytics.com Strong oxidizing agents can lead to the cleavage of the ester bond and further oxidation of the resulting alcohol and carboxylic acid fragments. However, more selective oxidation methods have been developed. For instance, the direct catalytic oxidation of alcohols to esters is an area of active research, often employing transition metal catalysts like cobalt, palladium, or ruthenium. nih.govacs.org It is plausible that under certain oxidative conditions, the butenyl group of Buten-2-yl (3-methylbutoxy)acetate could be targeted, potentially leading to epoxidation or other oxidative transformations of the double bond. The ester functionality itself is generally resistant to mild oxidation. organic-chemistry.org

Reduction:

The reduction of esters typically yields primary alcohols. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgucalgary.cacommonorganicchemistry.comorgosolver.commasterorganicchemistry.com The reaction of Buten-2-yl (3-methylbutoxy)acetate with LiAlH₄ would be expected to produce two alcohol products: 2-buten-1-ol and 3-methyl-1-butanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the alkoxide leaving group and a subsequent reduction of the intermediate aldehyde. ucalgary.caorgosolver.com

Other reducing agents, such as diisobutylaluminum hydride (DIBAL-H) and lithium borohydride (B1222165) (LiBH₄), can also be used to reduce esters, sometimes offering greater selectivity. commonorganicchemistry.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions. libretexts.orgcommonorganicchemistry.com

A summary of expected reduction products is provided in the table below:

| Reactant | Reducing Agent | Expected Products |

| Buten-2-yl (3-methylbutoxy)acetate | Lithium aluminum hydride (LiAlH₄) | 2-Buten-1-ol, 3-Methyl-1-butanol |

| Buten-2-yl (3-methylbutoxy)acetate | Diisobutylaluminum hydride (DIBAL-H) | 2-Buten-1-ol, 3-Methyl-1-butanol |

Thermal Decomposition and Pyrolysis Studies

The thermal decomposition, or pyrolysis, of esters is a process that involves breaking down the molecule at high temperatures. The products of this decomposition can vary depending on the structure of the ester and the pyrolysis conditions. acs.org For esters containing a β-hydrogen in the alcohol portion, a common decomposition pathway is a concerted elimination reaction that proceeds through a six-membered transition state, yielding an alkene and a carboxylic acid. researchgate.netresearchgate.netstackexchange.com

In the case of Buten-2-yl (3-methylbutoxy)acetate, the butenyl group does not have a β-hydrogen relative to the ester oxygen, so this specific pathway is not possible for that part of the molecule. However, the (3-methylbutoxy) portion does. Therefore, at elevated temperatures, Buten-2-yl (3-methylbutoxy)acetate could potentially undergo decomposition.

General studies on the pyrolysis of acetate esters have shown that they can decompose to form a variety of products, including alkenes, carboxylic acids, ketenes, and smaller radical species, especially at very high temperatures. acs.orgstackexchange.com For example, the pyrolysis of methyl acetate has been shown to produce ketene (B1206846) and methanol at around 1000 K. acs.org

The thermal decomposition of Buten-2-yl (3-methylbutoxy)acetate would likely lead to a complex mixture of products. Potential decomposition pathways could include the formation of 3-methyl-1-butene (B165623) and acetic acid from the (3-methylbutoxy) group, as well as other fragmentation products resulting from the cleavage of the C-O bonds.

The following table outlines potential thermal decomposition products based on general ester pyrolysis mechanisms:

| Compound | Decomposition Pathway | Potential Products |

| Buten-2-yl (3-methylbutoxy)acetate | Elimination (from 3-methylbutoxy group) | 3-Methyl-1-butene, Acetic acid, 2-Buten-1-ol |

| Buten-2-yl (3-methylbutoxy)acetate | Radical Fragmentation | Smaller alkenes, Carbon monoxide, Carbon dioxide, various radical species |

Theoretical and Computational Studies on Buten 2 Yl 3 Methylbutoxy Acetate

Quantum Chemical Calculations

No specific studies on the quantum chemical calculations of Buten-2-yl (3-methylbutoxy)acetate were found in the available literature. Therefore, no data on its electronic structure, molecular conformation analysis, predicted spectroscopic properties, or reaction pathway modeling can be presented.

Molecular Dynamics Simulations

No specific studies on the molecular dynamics simulations of Buten-2-yl (3-methylbutoxy)acetate were found in the available literature. As a result, information regarding its conformational flexibility, rotational isomerism, and the effects of solvents on its behavior is not available.

Structure-Reactivity Relationships and QSAR Modeling (excluding biological activity)

The reactivity and physicochemical properties of an organic molecule are intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. For Buten-2-yl (3-methylbutoxy)acetate, its chemical behavior is governed by the interplay of the ester, ether, and alkenyl (butenyl) functionalities, as well as the steric and electronic effects of the branched alkyl chain.

Ester Group: The ester functional group is a key site for nucleophilic acyl substitution. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The reactivity of the ester is generally lower than that of acid chlorides or anhydrides. Reactions such as hydrolysis, either acid or base-catalyzed, can cleave the ester bond to yield the corresponding carboxylic acid and alcohol. openstax.org The rate of such reactions can be influenced by the steric hindrance around the carbonyl group and the electronic nature of the substituent groups. acs.org

Ether Linkage: The ether group (C-O-C) within the (3-methylbutoxy)acetyl moiety is generally less reactive than the ester group. youtube.com Ethers are typically stable to many oxidizing and reducing agents and are resistant to attack by nucleophiles unless under harsh conditions or with specific reagents that can cleave the C-O bond. nih.gov The presence of the ether oxygen, with its lone pairs of electrons, can influence the molecule's polarity and its ability to act as a hydrogen bond acceptor. youtube.com

Branched (3-methylbutoxy) Group: The branched nature of the 3-methylbutoxy group can have a significant impact on the molecule's physical properties and reactivity. The branching can increase steric hindrance around the ether linkage and the ester carbonyl group, potentially slowing down the rates of nucleophilic attack. mdpi.com Studies on other molecules have shown that branched alkyl chains can affect properties like viscosity and density. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of chemicals based on their molecular structure. wikipedia.orgacs.org These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property. For Buten-2-yl (3-methylbutoxy)acetate, QSAR/QSPR models can be employed to predict various physicochemical properties without the need for experimental measurements.

Molecular descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to hydrophobicity.

By developing QSAR models using a dataset of structurally related esters and ethers with known physicochemical properties, it would be possible to predict properties for Buten-2-yl (3-methylbutoxy)acetate. These properties are crucial for understanding its environmental fate and transport, as well as its behavior in various chemical processes.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 8 |

| Exact Mass | 200.141245 g/mol |

| Topological Polar Surface Area | 35.5 Ų |

| Heavy Atom Count | 14 |

| Complexity | 194 |

This data is computationally generated and provided for theoretical modeling purposes. It has not been experimentally verified.

Analytical Methodologies for Buten 2 Yl 3 Methylbutoxy Acetate

Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of Buten-2-yl (3-methylbutoxy)acetate. The monoisotopic mass of this compound is 200.141245 g/mol , a value that can be precisely confirmed using high-resolution mass spectrometry. epa.gov

Molecular Ion Peak: In a typical mass spectrum obtained through electron ionization (EI), a molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 200. This peak corresponds to the intact molecule having lost one electron.

Predicted Fragmentation Pattern: The fragmentation of Buten-2-yl (3-methylbutoxy)acetate in a mass spectrometer is predicted to occur at the ester and ether linkages, as well as within the alkyl chains. While specific experimental data for this compound is not publicly available, a plausible fragmentation pattern can be deduced based on the known behavior of similar esters and ethers in mass spectrometry.

Key fragmentation pathways would likely include:

α-cleavage at the ether linkage, leading to the formation of characteristic fragment ions.

Cleavage of the ester group , which can result in the loss of the buten-2-yl group or the (3-methylbutoxy)acetyl group.

Rearrangement reactions , such as the McLafferty rearrangement, if the structural conformation allows.

A table of predicted significant fragment ions is presented below.

| Predicted m/z | Plausible Fragment Ion | Notes |

| 200 | [C₁₁H₂₀O₃]⁺ | Molecular Ion |

| 143 | [C₇H₁₁O₃]⁺ | Loss of butenyl group (C₄H₇) |

| 115 | [C₆H₁₁O₂]⁺ | Loss of 3-methylbutoxy group (C₅H₁₁) |

| 85 | [C₅H₉O]⁺ | Fragment from the 3-methylbutoxy moiety |

| 71 | [C₅H₁₁]⁺ | Isopentyl cation from the 3-methylbutoxy group |

| 55 | [C₄H₇]⁺ | Butenyl cation |

This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry and may not reflect all experimentally observed ions.

Hyphenated Techniques for Comprehensive Analysis

To achieve a comprehensive analysis of Buten-2-yl (3-methylbutoxy)acetate, especially within complex matrices, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the detection and identification capabilities of spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Buten-2-yl (3-methylbutoxy)acetate. In this technique, the compound is first separated from other components in a sample based on its boiling point and polarity on a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification. The retention time from the gas chromatograph and the mass spectrum together offer a high degree of certainty in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when analyzing the compound in liquid samples without extensive sample preparation, LC-MS is a suitable alternative. In LC-MS, the separation is performed using liquid chromatography, which separates compounds based on their interactions with a stationary phase and a liquid mobile phase. The eluting compounds are then introduced into the mass spectrometer for detection and identification. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the polarity of the analyte.

The use of these hyphenated techniques allows for both the qualitative identification and quantitative measurement of Buten-2-yl (3-methylbutoxy)acetate in various samples, providing a robust and reliable analytical workflow.

Environmental Fate and Degradation of Buten 2 Yl 3 Methylbutoxy Acetate

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a crucial process in the removal of organic compounds from the environment, driven by the metabolic activities of microorganisms. For esters like buten-2-yl (3-methylbutoxy)acetate, the primary mechanism of biodegradation is enzymatic hydrolysis.

Microbial Degradation Mechanisms

The initial and rate-limiting step in the biodegradation of esters is the cleavage of the ester bond by microbial hydrolases, particularly esterases and lipases. nih.govnih.gov This enzymatic reaction breaks the ester linkage, yielding an alcohol and a carboxylic acid. In the case of buten-2-yl (3-methylbutoxy)acetate, this would result in the formation of buten-2-ol and 3-methylbutoxyacetic acid.

These initial degradation products are typically less complex and more amenable to further microbial metabolism. The resulting alcohol and carboxylic acid can then be utilized by a wide range of microorganisms as carbon and energy sources, ultimately leading to their mineralization to carbon dioxide and water under aerobic conditions. bohrium.com In anaerobic environments, the degradation intermediates would be further broken down into methane, carbon dioxide, and water. epa.gov

The general pathway for the microbial degradation of an ester is as follows:

Enzymatic Hydrolysis: The parent ester is hydrolyzed by extracellular or intracellular microbial esterases.

Metabolism of Intermediates: The resulting alcohol and carboxylic acid are taken up by microbial cells and enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be completely degraded. researchgate.net

Studies on branched-chain esters, such as certain phthalates, have shown that the structure of the alkyl and acyl chains can influence the rate of biodegradation. mdpi.com The branching in the 3-methylbutoxy group of buten-2-yl (3-methylbutoxy)acetate may affect its interaction with microbial enzymes and, consequently, its degradation rate.

Factors Influencing Biodegradation Rates

The rate of biodegradation of esters in the environment is not constant but is influenced by a variety of physicochemical and biological factors. sparkoncept.com

Microbial Population: The presence of a diverse and abundant microbial community capable of producing esterases is fundamental. The rate of degradation can be enhanced in environments where microorganisms have been previously exposed to and have adapted to similar compounds.

Temperature: Microbial activity generally increases with temperature up to an optimal point. Therefore, the biodegradation of buten-2-yl (3-methylbutoxy)acetate is expected to be faster in warmer climates. sparkoncept.com

Oxygen Availability: The presence of oxygen (aerobic conditions) generally leads to faster and more complete degradation of organic compounds compared to anaerobic conditions. sparkoncept.com In anoxic sediments or waterlogged soils, the degradation of buten-2-yl (3-methylbutoxy)acetate would likely be slower.

Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, can be a limiting factor for microbial growth and, consequently, for the biodegradation of organic pollutants.

Bioavailability: The extent to which a compound is available to microorganisms for degradation is crucial. Factors such as water solubility and adsorption to soil organic matter can reduce the bioavailability of hydrophobic compounds. nih.gov The predicted LogKow (octanol-water partition coefficient) for buten-2-yl (3-methylbutoxy)acetate suggests it has a moderate potential for partitioning into organic matter, which could influence its degradation rate in soil and sediment. epa.gov

Factors Affecting Biodegradation of Esters

| Factor | Effect on Biodegradation Rate | Optimal Conditions for many Esters |

|---|---|---|

| Temperature | Increases with temperature to an optimum, then decreases | 25-35°C |

| pH | Highest at neutral or near-neutral pH | 6.0-8.0 researchgate.net |

| Oxygen | Generally faster under aerobic conditions | Presence of O₂ |

| Nutrients (N, P) | Can be limiting; addition may enhance degradation | Balanced C:N:P ratio |

| Bioavailability | Higher solubility and lower sorption lead to faster degradation | Compound- and environment-specific |

Photolytic Degradation of Buten-2-yl (3-methylbutoxy)acetate

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. This process can occur through two main pathways: direct and indirect photolysis. acs.org

Direct Photolysis

Direct photolysis occurs when a molecule absorbs light of a specific wavelength, leading to its excitation and subsequent chemical transformation. researchgate.net For a compound to undergo direct photolysis in the environment, its absorption spectrum must overlap with the solar spectrum at the Earth's surface (wavelengths > 290 nm).

The buten-2-yl (3-methylbutoxy)acetate molecule contains a carbon-carbon double bond (C=C) and a carbonyl group (C=O) as part of the ester functional group. Both of these chromophores can absorb ultraviolet radiation. The unsaturated butenyl group, in particular, is expected to be susceptible to photochemical reactions. researchgate.net However, without specific spectral data for buten-2-yl (3-methylbutoxy)acetate, it is difficult to quantify its rate of direct photolysis.

Indirect Photolysis (e.g., via Hydroxyl Radicals)

Indirect photolysis involves the reaction of a compound with photochemically produced reactive species in the environment. researchgate.net In natural waters, the most important of these reactive species are hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited states of dissolved organic matter (DOM). nih.govnih.gov

Hydroxyl radicals are highly reactive and non-selective oxidants that can rapidly degrade a wide range of organic compounds. They are formed in sunlit waters through the photolysis of nitrate (B79036) and DOM. Given the presence of a carbon-carbon double bond and multiple C-H bonds, buten-2-yl (3-methylbutoxy)acetate is expected to be reactive towards hydroxyl radicals. The reaction of •OH with the double bond would be a significant degradation pathway in the aquatic environment. researchgate.net

The rate of indirect photolysis is dependent on the concentration of both the target compound and the reactive species, as well as the rate constant for their reaction.

Key Reactive Species in Indirect Photolysis in Aquatic Environments

| Reactive Species | Source in Natural Waters | Potential Reactivity with Buten-2-yl (3-methylbutoxy)acetate |

|---|---|---|

| Hydroxyl Radical (•OH) | Photolysis of nitrate, dissolved organic matter | High (reaction with C=C double bond and C-H bonds) researchgate.net |

| Singlet Oxygen (¹O₂) | Excited dissolved organic matter | Moderate (potential reaction with the C=C double bond) |

| Excited Dissolved Organic Matter (³DOM*) | Sunlight absorption by DOM | Possible (energy transfer or electron transfer reactions) |

Hydrolysis in Natural Waters: pH and Temperature Effects

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For esters, hydrolysis results in the formation of a carboxylic acid and an alcohol. libretexts.org This process is one of the most important abiotic degradation pathways for esters in aquatic environments. The rate of ester hydrolysis is highly dependent on pH and temperature. researchgate.net

Ester hydrolysis can be catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis), in addition to a neutral, water-catalyzed reaction. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is generally slow at environmentally relevant pH values. stackexchange.com

Neutral Hydrolysis: This is the reaction with water itself, without catalysis by acid or base. For many simple esters, this reaction is slow compared to acid- and base-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process is typically much faster than acid-catalyzed or neutral hydrolysis and is often the dominant hydrolysis pathway in natural waters with a pH above 7. uodiyala.edu.iq The reaction is generally considered second-order, dependent on the concentrations of both the ester and the hydroxide ion. austinpublishinggroup.com

Temperature has a significant effect on the rate of hydrolysis. As with most chemical reactions, an increase in temperature increases the rate of hydrolysis, following the principles of the Arrhenius equation. researchgate.net

Given its ester functional group, buten-2-yl (3-methylbutoxy)acetate will undergo hydrolysis in natural waters. The rate will be slowest in acidic to neutral waters and will increase significantly as the pH becomes more alkaline.

pH and Temperature Effects on Ester Hydrolysis

| Condition | Effect on Hydrolysis Rate | Dominant Mechanism |

|---|---|---|

| Low pH (Acidic) | Increases with decreasing pH | Specific Acid Catalysis stackexchange.com |

| Neutral pH | Generally at its minimum | Neutral (Water-Catalyzed) Hydrolysis |

| High pH (Alkaline) | Increases with increasing pH | Specific Base Catalysis (Saponification) uodiyala.edu.iq |

| Increasing Temperature | Increases the rate across all pH values | Increased reaction kinetics researchgate.net |

Volatilization and Atmospheric Chemistry

The tendency of a chemical to move from water or soil to the air is known as volatilization. This process is largely influenced by the compound's vapor pressure and its Henry's Law constant. For Buten-2-yl (3-methylbutoxy)acetate, the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides a predicted Henry's Law constant of 7.59e-5 atm-m³/mol. epa.gov This value suggests a moderate potential for volatilization from moist soil and water surfaces.

Once in the atmosphere, the persistence of Buten-2-yl (3-methylbutoxy)acetate is primarily determined by its reaction with photochemically produced hydroxyl (OH) radicals. The rate of this degradation reaction is a key factor in its atmospheric half-life. While no experimental data for the atmospheric hydroxylation rate of Buten-2-yl (3-methylbutoxy)acetate is available, data for structurally related compounds can provide an estimate. For instance, the atmospheric hydroxylation rate for 3-methylbutanal (B7770604) is predicted to be between 2.74e-11 and 2.75e-11 cm³/molecule-sec. epa.gov For comparison, the atmospheric half-life of n-butyl acetate (B1210297), another structurally related ester, is estimated to be about 3.2 days, based on its reaction with hydroxyl radicals. nih.gov Given the presence of a double bond in the butenyl group of Buten-2-yl (3-methylbutoxy)acetate, it is anticipated that its reaction with hydroxyl radicals would be faster than that of saturated esters, leading to a shorter atmospheric half-life. However, without specific experimental data, this remains a qualitative assessment.

Table 1: Predicted Physicochemical Properties Relevant to Volatilization and Atmospheric Fate

| Property | Predicted Value | Unit | Source |

| Henry's Law Constant | 7.59e-5 | atm-m³/mol | epa.gov |

Note: Data is based on computational predictions and should be interpreted with caution.

Sorption to Environmental Matrices

Sorption is the process by which a chemical binds to soil particles or sediment. This is a critical factor in determining the mobility of a compound in the environment. A key parameter used to predict sorption is the soil adsorption coefficient (Koc), which is normalized for the organic carbon content of the soil. ucanr.edu A higher Koc value indicates a greater tendency for the chemical to be adsorbed by soil and sediment, and thus be less mobile.

The octanol-water partition coefficient (LogP or LogKow) is often used to estimate the Koc. A predicted LogP value for Buten-2-yl (3-methylbutoxy)acetate is available from ChemicalBook as 3.062. chemicalbook.com This relatively high LogP suggests that the compound has a preference for fatty tissues and organic matter over water, indicating a potential for significant sorption to soil and sediment.

While a specific Koc value for Buten-2-yl (3-methylbutoxy)acetate is not available, the EPA's CompTox Chemicals Dashboard provides predicted data for the soil adsorption coefficient (Koc) of a structurally similar compound, 3-methylbutanal, which is 18.2 L/kg. epa.gov Given the larger size and higher lipophilicity of Buten-2-yl (3-methylbutoxy)acetate, its Koc value is expected to be higher than that of 3-methylbutanal, suggesting it would be even more strongly adsorbed to soil organic matter. This would limit its potential to leach into groundwater.

Table 2: Predicted Properties Relevant to Sorption

| Property | Predicted Value | Unit | Source |

| LogP (octanol-water partition coefficient) | 3.062 | - | chemicalbook.com |

Note: Data is based on computational predictions and should be interpreted with caution.

Q & A

Q. Key Considerations :

- Reaction temperatures should be controlled (e.g., 60–80°C for esterification) to avoid side reactions.

- Anhydrous conditions are critical to prevent hydrolysis of intermediates.

Basic: What analytical techniques are most effective for characterizing Buten-2-yl (3-methylbutoxy)acetate?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the structure, focusing on signals for the allyl group (δ 5.8–5.2 ppm for protons, δ 115–125 ppm for carbons) and ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺ expected at m/z 187.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-O-C ether/ester) confirm functional groups .

Data Interpretation Tip : Cross-validate results with computational tools (e.g., PubChem’s InChI key: VJKHMZIJJRHRTE-UHFFFAOYSA-M) to resolve ambiguities .

Advanced: How can researchers assess the environmental persistence and biodegradation of Buten-2-yl (3-methylbutoxy)acetate?

Q. Methodological Answer :

- Biodegradation Testing : Conduct OECD 301B (Ready Biodegradability) tests. Data indicate ~75–81% mineralization to CO₂ within 13 days under aerobic conditions, suggesting moderate environmental persistence .

- Aquatic Toxicity : Use Daphnia magna acute toxicity assays. The predicted no-effect concentration (PNEC) for aquatic organisms is 0.77 µg/L, requiring strict containment to prevent waterway contamination .

Contradiction Analysis : If conflicting biodegradation rates arise, verify test conditions (e.g., microbial inoculum source, temperature) and compare with structural analogs (e.g., butyl glycol acetate, which degrades faster due to shorter alkyl chains) .

Advanced: How should researchers address discrepancies in toxicity data for this compound?

Q. Methodological Answer :

- Compare DNEL and PNEC Values : The derived no-effect level (DNEL) for chronic worker exposure is 4.93 mg/m³, while PNEC values vary by compartment (soil: 0.893 µg/kg, marine sediment: 1.33 µg/kg). Discrepancies may stem from species sensitivity or exposure duration .

- Tiered Testing : Validate in vitro assays (e.g., Ames test for mutagenicity) with in vivo studies if initial data conflict. For example, while acute toxicity is low (LD₅₀ >2000 mg/kg in rats), chronic effects require further investigation .

Mitigation Strategy : Use probabilistic risk assessment models to integrate variability in toxicity thresholds across studies.

Basic: What are the critical safety protocols for handling Buten-2-yl (3-methylbutoxy)acetate in the lab?

Q. Methodological Answer :

- Ventilation : Use fume hoods for all procedures to maintain airborne concentrations below 4.93 mg/m³ .

- Personal Protective Equipment (PPE) : Nitrile gloves (tested to EN 374), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Storage : Store in airtight containers at 15–25°C, away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced: How does the compound interact with biological systems, and what are implications for pharmacological studies?

Q. Methodological Answer :

- Enzyme Interactions : The ester and ether moieties may act as hydrogen-bond acceptors, potentially inhibiting cytochrome P450 enzymes. Use in vitro assays (e.g., human liver microsomes) to screen for metabolic interference .

- Membrane Permeability : Computational modeling (e.g., LogP ~2.5) suggests moderate lipophilicity, enabling passive diffusion across cell membranes. Validate with Caco-2 cell permeability assays .

Research Gap : Limited data exist on chronic exposure effects. Prioritize long-term rodent studies to assess carcinogenicity or endocrine disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.